molecular formula C18H23N5O2 B5463691 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one

Numéro de catalogue B5463691
Poids moléculaire: 341.4 g/mol
Clé InChI: WFBMKUWCEJLGHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one, also known as BTD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTD is a diazepan derivative that has shown promising results in scientific research, particularly in the field of neuroscience.

Mécanisme D'action

The exact mechanism of action of 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one is not fully understood. However, it is believed that 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one acts on the GABA-A receptor, which is an inhibitory neurotransmitter in the brain. 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one is thought to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one has been shown to have a number of biochemical and physiological effects. In animal models, 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one has been shown to have anxiolytic and sedative effects, as well as anticonvulsant properties. 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one has also been shown to affect the levels of various neurotransmitters in the brain, including GABA, glutamate, and serotonin.

Avantages Et Limitations Des Expériences En Laboratoire

4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one has several advantages for lab experiments. It is relatively easy to synthesize and has good yields. 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one is also stable and can be stored for long periods of time without degradation. However, 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one has some limitations for lab experiments. It is a relatively new compound, and its effects and mechanisms of action are not fully understood. In addition, 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one is not widely available, which can limit its use in research.

Orientations Futures

There are several future directions for research on 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one. One area of research is the development of 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one analogs with improved efficacy and selectivity. Another area of research is the study of the long-term effects of 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one on the brain and body. Finally, 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion
In conclusion, 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one is a novel compound that has shown promising results in scientific research, particularly in the field of neuroscience. 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one has been shown to have anxiolytic and sedative effects, as well as anticonvulsant properties. While there is still much to be learned about 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one, it has the potential to be a valuable tool in scientific research and the treatment of neurological disorders.

Méthodes De Synthèse

The synthesis of 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one involves the reaction of 2-amino-5-benzyl-1,3-thiazole with an ethyl diazoacetate in the presence of a copper catalyst to form an intermediate compound. The intermediate compound is then reacted with 1H-1,2,4-triazole-1-acetic acid to form 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one. This synthesis method has been optimized to yield high purity 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one with good yields.

Applications De Recherche Scientifique

4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one has been extensively studied for its potential applications in various scientific fields. In the field of neuroscience, 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one has been shown to have anxiolytic and sedative effects in animal models. 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one has also been studied for its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant properties. In addition, 4-benzyl-3-ethyl-1-(1H-1,2,4-triazol-1-ylacetyl)-1,4-diazepan-5-one has been studied for its potential use in the treatment of depression and anxiety disorders.

Propriétés

IUPAC Name

4-benzyl-3-ethyl-1-[2-(1,2,4-triazol-1-yl)acetyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-16-11-21(18(25)12-22-14-19-13-20-22)9-8-17(24)23(16)10-15-6-4-3-5-7-15/h3-7,13-14,16H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBMKUWCEJLGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.